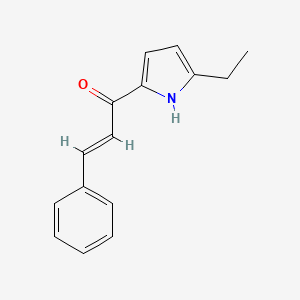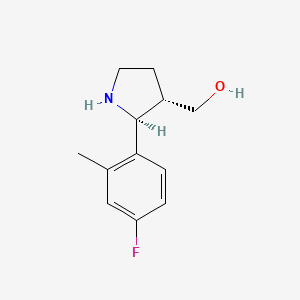
((2S,3S)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2S,3S)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol is a chiral compound that belongs to the class of pyrrolidines. This compound features a pyrrolidine ring substituted with a 4-fluoro-2-methylphenyl group and a hydroxymethyl group. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzaldehyde and (S)-proline.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting 4-fluoro-2-methylbenzaldehyde with (S)-proline under acidic or basic conditions.
Reduction: The resulting intermediate is then reduced to form the hydroxymethyl group at the 3-position of the pyrrolidine ring. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
((2S,3S)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols, amines
Substitution: Various substituted phenyl derivatives
科学研究应用
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of ((2S,3S)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol would depend on its specific application. In pharmacological studies, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and functional assays.
相似化合物的比较
Similar Compounds
- ((2S,3S)-2-(4-Fluorophenyl)pyrrolidin-3-yl)methanol
- ((2S,3S)-2-(4-Methylphenyl)pyrrolidin-3-yl)methanol
- ((2S,3S)-2-(4-Chloro-2-methylphenyl)pyrrolidin-3-yl)methanol
Uniqueness
((2S,3S)-2-(4-Fluoro-2-methylphenyl)pyrrolidin-3-yl)methanol is unique due to the presence of both the fluoro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific stereochemistry also plays a crucial role in its interactions with biological targets.
属性
分子式 |
C12H16FNO |
|---|---|
分子量 |
209.26 g/mol |
IUPAC 名称 |
[(2S,3S)-2-(4-fluoro-2-methylphenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H16FNO/c1-8-6-10(13)2-3-11(8)12-9(7-15)4-5-14-12/h2-3,6,9,12,14-15H,4-5,7H2,1H3/t9-,12+/m1/s1 |
InChI 键 |
GNDLBXBPPPOBCB-SKDRFNHKSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)F)[C@@H]2[C@H](CCN2)CO |
规范 SMILES |
CC1=C(C=CC(=C1)F)C2C(CCN2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12868270.png)
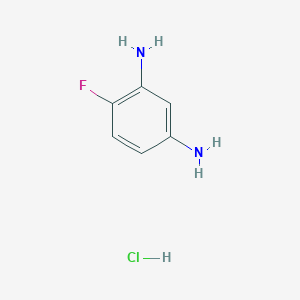
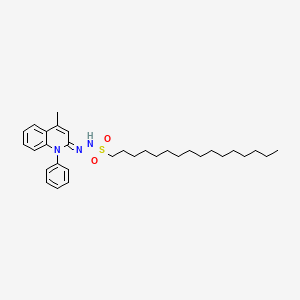
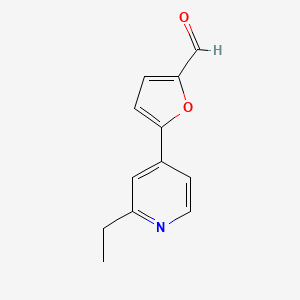
![2-Fluoro-5-[N-methyl-N-(2-nitrophenyl)carbamoyl]benzeneboronic acid](/img/structure/B12868290.png)
![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide](/img/structure/B12868300.png)

![2-(Carboxy(hydroxy)methyl)-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B12868319.png)
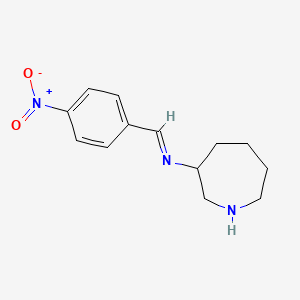

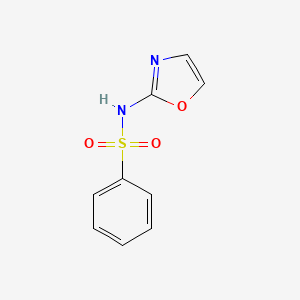
![2-(Ethoxycarbonyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B12868339.png)
![Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)
